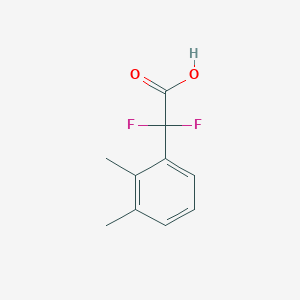![molecular formula C11H16FNO2 B13304540 5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13304540.png)
5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a fluorine atom, a hydroxypropyl group, and an aminoethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable phenol derivative, followed by the introduction of the aminoethyl and hydroxypropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions, often in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can lead to a wide range of derivatives with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism by which 5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The hydroxypropyl and aminoethyl groups contribute to its solubility and reactivity, allowing it to modulate various biochemical pathways. These interactions can lead to changes in enzyme activity, receptor binding, and cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-fluorophenol: Shares the fluorophenol core but lacks the hydroxypropyl and aminoethyl groups.
4-Fluoro-2-hydroxyaniline: Similar structure with a fluorine atom and a hydroxy group but different substitution pattern.
5-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol: A closely related compound with a different position of the hydroxypropyl group.
Uniqueness
5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both hydroxypropyl and aminoethyl groups enhances its solubility and ability to interact with various biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H16FNO2 |
|---|---|
Molekulargewicht |
213.25 g/mol |
IUPAC-Name |
5-fluoro-2-[1-(2-hydroxypropylamino)ethyl]phenol |
InChI |
InChI=1S/C11H16FNO2/c1-7(14)6-13-8(2)10-4-3-9(12)5-11(10)15/h3-5,7-8,13-15H,6H2,1-2H3 |
InChI-Schlüssel |
XANCXORUHDNVIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(C)C1=C(C=C(C=C1)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


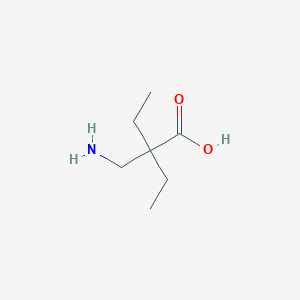

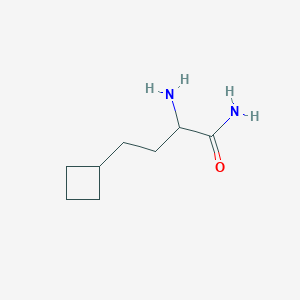
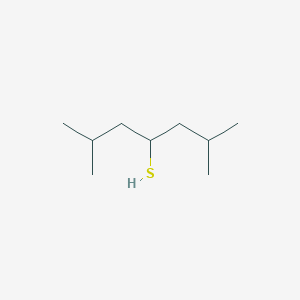
![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)
![2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13304498.png)

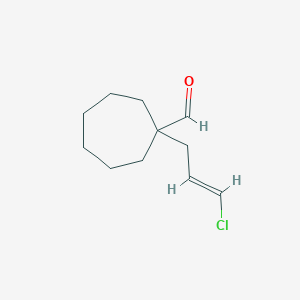
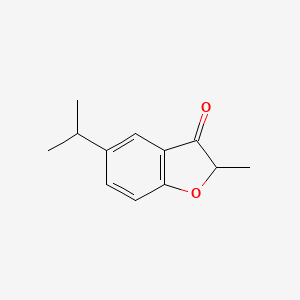
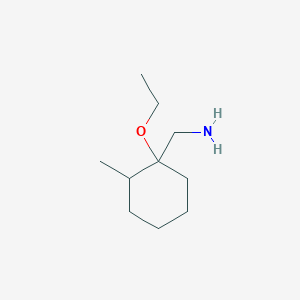
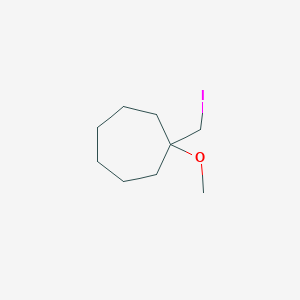
![1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13304528.png)
